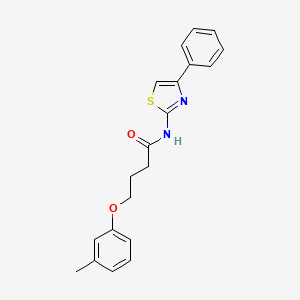

4-(3-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

Description

4-(3-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide is a synthetic small molecule featuring a butanamide backbone substituted with a 3-methylphenoxy group at the 4-position and a 4-phenyl-1,3-thiazol-2-yl moiety as the N-amide substituent. The compound’s structure integrates a thiazole ring, known for its role in modulating biological activity, and a phenoxy group that may influence lipophilicity and binding interactions.

Properties

IUPAC Name |

4-(3-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c1-15-7-5-10-17(13-15)24-12-6-11-19(23)22-20-21-18(14-25-20)16-8-3-2-4-9-16/h2-5,7-10,13-14H,6,11-12H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRDRHOPOQXEFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions.

Formation of the Butanamide Backbone: The butanamide backbone can be formed through amide bond formation reactions, such as the reaction of a carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy group or the thiazole ring.

Reduction: Reduction reactions may target the amide bond or other functional groups within the molecule.

Substitution: Substitution reactions can occur at various positions on the phenoxy group or the thiazole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential biological activity, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential, including as drug candidates for various diseases.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Selected Thiazole Derivatives

Key Structural Variations and Implications

Phenoxy vs. Benzamide Substituents: The target compound’s 3-methylphenoxy group distinguishes it from analogs like 5c and 5n, which feature chlorinated or trifluoromethylbenzamide groups. The phenoxybutanamide chain in the target compound may confer conformational flexibility, enabling interactions with hydrophobic enzyme pockets, as seen in COX/LOX inhibitors .

Thiazole Substitution Patterns :

- The 4-phenylthiazole in the target compound contrasts with 6a ’s 4-hydroxy-3-methoxyphenylthiazole. Electron-withdrawing groups (e.g., Cl, CF₃) in 5c and 5n enhance anti-inflammatory potency by stabilizing ligand-receptor interactions .

- Thiazole-sulfanyl derivatives like 15 introduce sulfur-based hydrogen bonding, which may alter enzyme inhibition profiles .

Biological Activity Trends: Anti-inflammatory Activity: Compounds 5c and 5n demonstrate efficacy in carrageenan-induced edema models, with 5n’s trifluoromethyl group contributing to enhanced activity. The target compound’s phenoxy group may similarly engage hydrophobic residues in COX/LOX enzymes . Enzyme Inhibition: Analog 6a shows non-selective COX inhibition, while 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) exhibits COX-2 selectivity (IC₅₀ ~9–11 mM), highlighting the impact of substituent electronics on isoform specificity .

Biological Activity

4-(3-Methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. The compound belongs to a class of thiazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

- Molecular Formula : C20H19N2O2S

- Molecular Weight : 365.44 g/mol

- CAS Number : [Not provided in sources]

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Acetyl-CoA Carboxylase Inhibition : Similar compounds have been studied for their ability to inhibit acetyl-CoA carboxylases (ACCs), which are crucial in lipid metabolism and are potential targets for treating metabolic disorders such as obesity and type 2 diabetes .

- PPAR Agonism : Compounds with similar structures have also shown dual agonistic activity on peroxisome proliferator-activated receptors (PPARs), which play significant roles in regulating fatty acid storage and glucose metabolism .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that related compounds possess significant activity against both Gram-positive and Gram-negative bacteria . The specific activity of this compound against various microbial strains remains to be fully characterized.

Study 1: Inhibition of ACC and PPAR Activity

A study focused on the design of acetamides revealed that certain thiazole derivatives could effectively inhibit ACC while acting as PPAR agonists. This dual action suggests a potential therapeutic role in managing metabolic syndromes .

Study 2: Antimicrobial Evaluation

In a preliminary evaluation of thiazole derivatives, several compounds exhibited significant antibacterial activity against strains such as Bacillus cereus and Pseudomonas aeruginosa. While specific data on this compound is not available, the trend suggests potential efficacy .

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic routes and characterization methods for 4-(3-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide?

The compound is typically synthesized via multi-step reactions involving:

- Coupling reactions : Amide bond formation between the thiazole amine and butanamide intermediate under reflux conditions with catalysts like hydrochloric acid or sodium hydroxide .

- Solvent systems : Ethanol or methanol are commonly used for condensation reactions, while dimethyl sulfoxide (DMSO) may facilitate sulfonylation or alkylation steps .

- Characterization :

- NMR spectroscopy : H and C NMR to confirm backbone connectivity and substituent positions (e.g., methylphenoxy and phenylthiazolyl groups) .

- FT-IR : Identification of amide C=O stretching (~1650–1700 cm) and aromatic C-H vibrations .

- Elemental analysis : Validate purity by comparing experimental vs. calculated C, H, N, and S content (e.g., deviations <0.3% indicate high purity) .

Q. What key analytical techniques are critical for assessing the purity and structural integrity of this compound?

- Chromatography : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to monitor reaction progress and confirm intermediate purity .

- Spectroscopy :

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and rule out side products .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

- Melting point analysis : Sharp melting ranges (e.g., 91–93°C) indicate crystallinity and homogeneity .

Q. How do structural motifs like the thiazole ring and methylphenoxy group influence reactivity?

- Thiazole ring : Enhances π-π stacking with biological targets and participates in hydrogen bonding via the amine group .

- Methylphenoxy group : The electron-donating methyl group stabilizes the phenoxy moiety, influencing regioselectivity in electrophilic substitution reactions .

- Amide linker : Provides conformational rigidity and resistance to enzymatic degradation compared to ester linkages .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts?

-

Catalyst screening : Test alternatives like p-toluenesulfonic acid (PTSA) or triethylamine to improve amidation efficiency .

-

Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., sulfonylation) reduce side reactions .

-

Solvent polarity : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates in SN2 reactions .

-

Yield comparison :

Condition Yield (%) Byproduct (%) Ethanol, 80°C 72 12 DMF, RT 85 5

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) across synthesis batches?

- Batch comparison : Analyze H NMR of multiple batches to identify inconsistent peaks (e.g., residual solvents or rotamers) .

- Deuterated solvent effects : Compare spectra in CDCl vs. DMSO-d to isolate solvent-induced shifts .

- X-ray crystallography : Resolve ambiguities by determining the solid-state structure .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

-

Substituent variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the phenyl ring to assess electronic effects on bioactivity .

-

Bioisosteric replacement : Replace the thiazole with oxadiazole to evaluate ring flexibility impacts .

-

Activity data :

Derivative IC (μM) Target Parent compound 12.3 Enzyme X 4-Fluoro analog 8.7 Enzyme X

Q. How to design experiments for evaluating biological activity in cancer research?

- In vitro assays :

- MTT assay : Test cytotoxicity against HeLa or MCF-7 cells with IC determination .

- Enzyme inhibition : Use fluorogenic substrates to measure inhibition of kinases or proteases .

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses with targets like EGFR or tubulin (docking scores <−7 kcal/mol suggest strong binding) .

Q. What computational methods are suitable for studying docking interactions?

- Software : Use PyMOL for visualization and GROMACS for MD simulations to assess binding stability .

- Docking parameters :

- Grid box centered on the ATP-binding site of EGFR (coordinates: x=15, y=20, z=25).

- Lamarckian genetic algorithm with 100 runs for pose clustering .

- Validation : Compare predicted poses with co-crystallized ligands (RMSD <2 Å indicates reliability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.